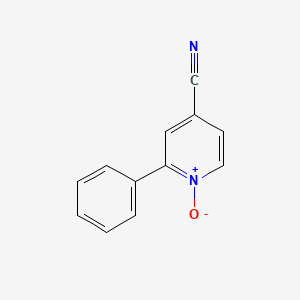![molecular formula C25H38O3Si2 B14320180 Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone CAS No. 111983-37-0](/img/structure/B14320180.png)
Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone: is an organic compound characterized by the presence of two phenyl groups, each substituted with a tert-butyl(dimethyl)silyl group, connected to a central methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone typically involves the protection of phenolic hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature to yield the silyl-protected phenol . The protected phenol is then subjected to a Friedel-Crafts acylation reaction with phosgene or a similar acylating agent to form the desired methanone compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone is used as a protecting group for phenols in organic synthesis, allowing for selective reactions at other functional groups .
Biology and Medicine: The compound’s derivatives are explored for their potential use in drug development, particularly in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone involves the protection of phenolic hydroxyl groups, which prevents unwanted side reactions during synthetic processes. The tert-butyl(dimethyl)silyl group provides steric hindrance, enhancing the compound’s stability and reactivity . The central methanone group acts as an electrophilic center, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Bis(3,5-ditert-butyl-4-((trimethylsilyl)oxy)phenyl)methanone: Similar structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silyl groups.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a silyl-protected hydroxyl group but with an aldehyde functional group instead of a methanone.
Mandelic acid di(tert-butyldimethylsilyl): Features silyl-protected hydroxyl groups on a mandelic acid backbone.
Uniqueness: Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone is unique due to its combination of tert-butyl(dimethyl)silyl groups and a central methanone, providing a balance of stability and reactivity that is advantageous in various synthetic applications .
Propriétés
Numéro CAS |
111983-37-0 |
|---|---|
Formule moléculaire |
C25H38O3Si2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
bis[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanone |
InChI |
InChI=1S/C25H38O3Si2/c1-24(2,3)29(7,8)27-21-15-11-19(12-16-21)23(26)20-13-17-22(18-14-20)28-30(9,10)25(4,5)6/h11-18H,1-10H3 |
Clé InChI |
YNLHRGSTDIHBGS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


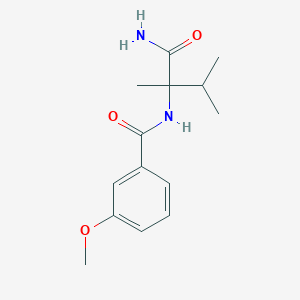

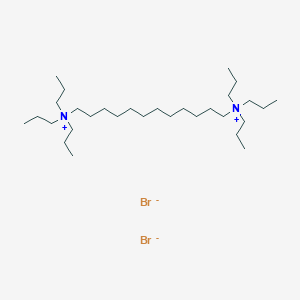
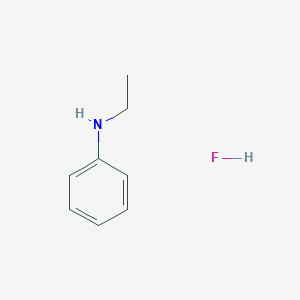
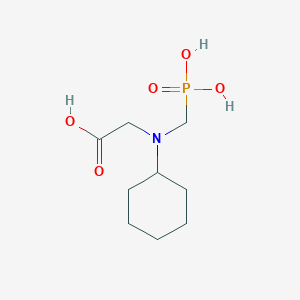
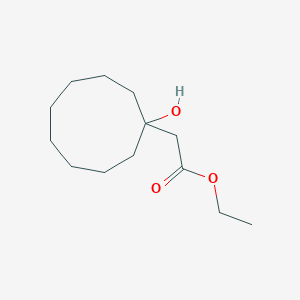

![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
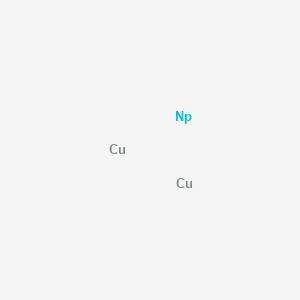
![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole](/img/structure/B14320153.png)
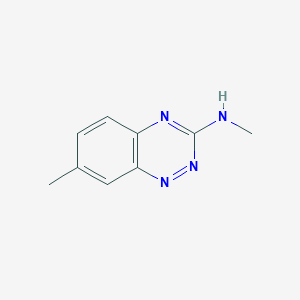
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
